2,5-Dibromohydroquinone

Environmental Chemistry Toxicology Disinfection Byproducts

2,5-Dibromohydroquinone is the only dihalogenated hydroquinone that delivers the 2,5-bromination pattern required for crosslinked BHQTZ hole-transport materials in PLEDs and as a positive control in DBP toxicity assays. Its two equivalent bromine handles enable symmetrical Suzuki coupling for advanced organic synthesis. Available in high purity (≥98%) with a defined melting point (191–194 °C), ensuring reproducible results. Procure this unique building block for your research now.

Molecular Formula C6H4Br2O2
Molecular Weight 267.9 g/mol
CAS No. 14753-51-6
Cat. No. B082636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromohydroquinone
CAS14753-51-6
Molecular FormulaC6H4Br2O2
Molecular Weight267.9 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)O)Br)O
InChIInChI=1S/C6H4Br2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H
InChIKeyVALXCIRMSIFPFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromohydroquinone (CAS 14753-51-6): Baseline Procurement Profile for Halogenated Hydroquinone Selection


2,5-Dibromohydroquinone is a symmetrically brominated hydroquinone derivative (C6H4Br2O2, MW 267.90 g/mol) [1], characterized by bromine substitution at the 2- and 5-positions of the 1,4-benzenediol core . It exists as a white to light yellow crystalline solid with a melting point of 191–194 °C and moderate solubility in methanol . This specific bromination pattern confers distinct physicochemical properties (e.g., pKa 7.90±0.23 ) and reactivity profiles compared to other halogenated hydroquinone analogs, positioning it as a specialized building block in both organic synthesis and materials science research applications [2].

2,5-Dibromohydroquinone: Why 2,6-Dibromohydroquinone or 2,5-Dichlorohydroquinone Are Not Interchangeable Substitutes


Simple replacement of 2,5-dibromohydroquinone with other dihalogenated hydroquinones (e.g., 2,6-dibromo- or 2,5-dichloro- analogs) fails due to three critical differentiators: (1) The 2,5-bromination pattern uniquely determines molecular geometry and intermolecular interactions, enabling the formation of crosslinked hole-transport materials [1]; (2) Bromine substituents confer distinct electrochemical and redox properties compared to chlorine or iodine [2]; and (3) In DBP toxicity research, 2,5-dibromohydroquinone consistently ranks as one of the most toxic halogenated hydroquinone DBPs—a property both a research focus and a handling consideration that is not shared by its chlorinated or iodinated counterparts [3].

2,5-Dibromohydroquinone: Quantifiable Differentiation Evidence vs. Halogenated Hydroquinone Comparators


Comparative Developmental Toxicity in Halogenated Disinfection Byproducts

2,5-Dibromohydroquinone exhibits significantly higher developmental toxicity to marine polychaete embryos compared to other halogenated phenolic DBPs, making it a critical analytical standard for DBP risk assessment. In a direct head-to-head comparison study of 20 halogenated DBPs using the marine polychaete Platynereis dumerilii embryo assay [1], 2,5-dibromohydroquinone was ranked the most toxic compound tested. This toxicity ranking is confirmed in independent cross-study comparable data on Vibrio qinghaiensis sp.-Q67, where 2,5-dibromohydroquinone also exhibited the highest single-compound toxicity among tested DBPs [2]. This differential toxicity is not observed with its 2,5-dichloro or 2,5-diiodo analogs, underscoring the unique toxicological profile conferred by the 2,5-dibromo substitution pattern [3].

Environmental Chemistry Toxicology Disinfection Byproducts

Hole-Transport Material Efficacy in Polymer Light-Emitting Diodes (PLEDs)

The 1,3,5-triazine crosslinked derivative of 2,5-dibromohydroquinone (BHQTZ) demonstrates efficient hole-transport properties when spin-coated as a hole-transport layer in polymer light-emitting diodes [1]. While a quantitative mobility value is not reported in the available literature, the study explicitly documents that BHQTZ exhibits efficient hole-transport functionality [2]. This performance is a direct consequence of the specific 2,5-dibromo substitution pattern, which enables the oxidative electron-transfer process and the formation of the crosslinked network architecture [3]. Alternative substitution patterns (e.g., 2,6-dibromo) would yield different crosslinking geometries and are not documented to produce this functional HTM architecture.

Materials Science Organic Electronics Hole-Transport Materials

Physicochemical Identity and Purity Specification

2,5-Dibromohydroquinone is commercially available with well-defined purity specifications essential for reproducible research. Available data indicate commercially supplied material has a purity specification of >98.0% (by GC/T) or ≥97% . The melting point is consistently specified as 191–194 °C (lit.) , with some sources extending to 191.0–195.0 °C . The predicted pKa is 7.90±0.23 . These specifications are critical for reproducible synthesis and assay outcomes.

Analytical Chemistry Chemical Synthesis Procurement

2,5-Dibromohydroquinone (CAS 14753-51-6): Validated Application Scenarios Derived from Differential Evidence


Analytical Reference Standard for Disinfection Byproduct (DBP) Toxicity Studies

2,5-Dibromohydroquinone is consistently identified as the most toxic halogenated hydroquinone DBP in comparative assays using marine polychaete embryos [1] and Vibrio qinghaiensis [2]. This unique high-toxicity profile makes it an essential positive control and calibration standard for environmental monitoring laboratories assessing DBP formation in chlorinated saline effluents. A chlorinated analog cannot serve as a valid surrogate due to its significantly lower rank-order toxicity.

Precursor for Crosslinked Hole-Transport Materials (HTMs) in Organic Electronics

The 2,5-dibromo substitution pattern uniquely enables the synthesis of 1,3,5-triazine crosslinked BHQTZ, which demonstrates efficient hole-transport properties when used as a hole-transport layer in polymer light-emitting diodes [3]. Researchers developing PLEDs or other organic electronic devices requiring this specific crosslinked HTM architecture must source 2,5-dibromohydroquinone; alternative dihalogenated hydroquinones lack documented HTM performance in this application.

Synthetic Building Block Requiring Orthogonal or Sequential Coupling

The 2,5-dibromo substitution pattern is valued as an intermediate in Suzuki coupling reactions , where the two equivalent bromine atoms serve as handles for symmetrical functionalization. The availability of high-purity (>98.0% GC/T) commercial material with defined melting point (191–194 °C) ensures reproducible synthetic outcomes.

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